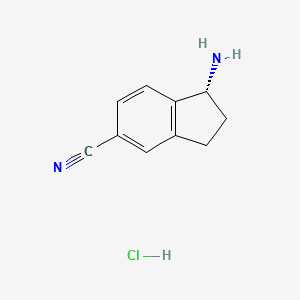
(1R)-1-aminoindane-5-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol. This compound is a derivative of indane, featuring an amino group and a nitrile group on the indane ring structure. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-aminoindane-5-carbonitrile;hydrochloride typically involves the following steps:
Indane Synthesis: The starting material, indane, is synthesized through the cyclization of appropriate precursors.
Amination: The indane ring is then subjected to amination to introduce the amino group at the 1-position.
Nitrilation: The amino group is further modified to introduce the nitrile group at the 5-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-aminoindane-5-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the indane ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indane-5-carboxylic acid derivatives.
Reduction Products: Indane-5-amine derivatives.
Substitution Products: Various substituted indane derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: Similar compounds include various indole derivatives, which also exhibit biological activities but differ in their chemical structure and properties.
Aminoindanes: Other aminoindanes may have different substituents or functional groups, leading to distinct chemical behaviors and applications.
Comparación Con Compuestos Similares
Indole-3-carbinol
5-Aminoindan-1-ol
1-Aminoindane-2-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H/t10-;/m1./s1 |
Clave InChI |
UEHYVKYSUSWVFS-HNCPQSOCSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1N)C=CC(=C2)C#N.Cl |
SMILES canónico |
C1CC2=C(C1N)C=CC(=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















